3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile
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Overview
Description
3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile is an organic compound belonging to the class of diphenylethers. These compounds are characterized by two benzene rings linked through an ether group. This specific compound is notable for its complex structure, which includes indazole and benzonitrile moieties .
Preparation Methods
The synthesis of 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile typically involves multiple steps:
Formation of the indazole moiety: This can be achieved through transition metal-catalyzed reactions or reductive cyclization reactions.
Etherification: The indazole derivative is then reacted with a chlorinated phenol derivative to form the ether linkage.
Nitrile introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for nucleophilic substitution . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile include:
3-chloro-5-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-3-ylmethoxy)phenoxy]benzonitrile: This compound has a similar structure but includes a pyrazolo[3,4-b]pyridine moiety instead of indazole.
3-chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile: This compound lacks the indazole moiety and has a hydroxyl group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
920036-04-0 |
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Molecular Formula |
C21H13Cl2N3O2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
3-chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-14-7-13(11-24)8-16(9-14)28-21-10-15(5-6-18(21)23)27-12-20-17-3-1-2-4-19(17)25-26-20/h1-10H,12H2,(H,25,26) |
InChI Key |
WHCLIFOVZDANCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)COC3=CC(=C(C=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl |
Origin of Product |
United States |
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